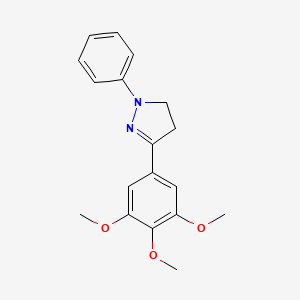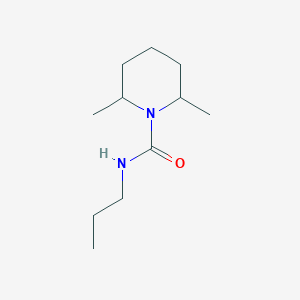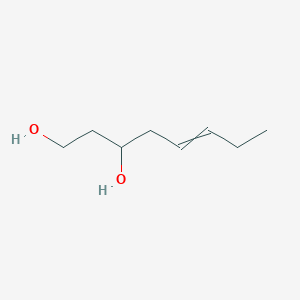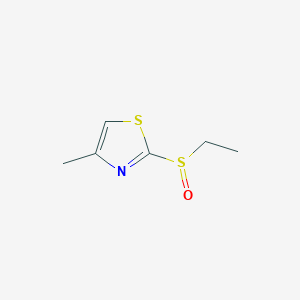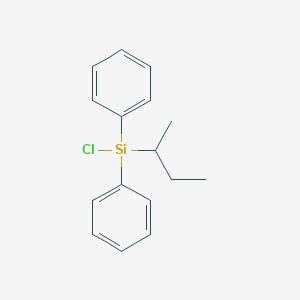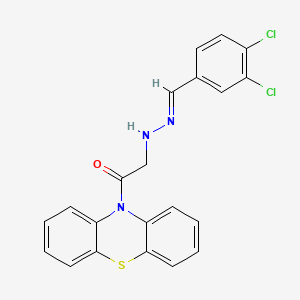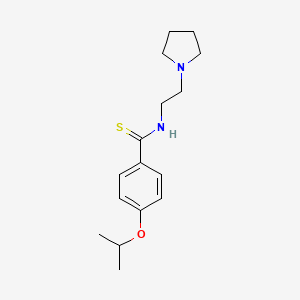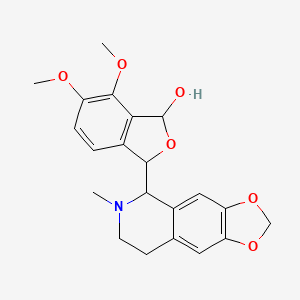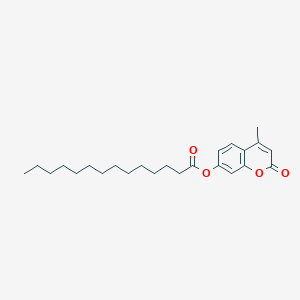
4-Methyl-2-oxo-2H-1-benzopyran-7-yl tetradecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-2-oxo-2H-1-benzopyran-7-yl tetradecanoate is a chemical compound that belongs to the class of benzopyrans, which are known for their diverse biological activities. This compound is characterized by the presence of a benzopyran ring system substituted with a methyl group and a tetradecanoate ester group. Benzopyrans are widely studied due to their potential therapeutic applications, including anti-inflammatory, antioxidant, and anticancer properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-oxo-2H-1-benzopyran-7-yl tetradecanoate typically involves the esterification of 4-Methyl-2-oxo-2H-1-benzopyran-7-ol with tetradecanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is heated under reflux conditions to facilitate the formation of the ester bond .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of automated systems and advanced purification techniques, such as column chromatography, ensures the production of high-purity compounds suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-2-oxo-2H-1-benzopyran-7-yl tetradecanoate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted benzopyran derivatives .
Aplicaciones Científicas De Investigación
4-Methyl-2-oxo-2H-1-benzopyran-7-yl tetradecanoate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-Methyl-2-oxo-2H-1-benzopyran-7-yl tetradecanoate involves its interaction with various molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or oxidative stress, thereby exerting its anti-inflammatory and antioxidant effects . The exact molecular targets and pathways can vary depending on the specific biological context and the concentration of the compound .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Methyl-2-oxo-2H-1-benzopyran-7-yl N-(3-(trifluoromethyl)phenyl)carbamate
- 4-Methyl-2-oxo-2H-1-benzopyran-7-yl-beta-D-glucopyranosiduronic acid methyl ester 2,3,4-triacetate
- 4-Methyl-2-oxo-2H-chromen-7-yl β-D-ribopyranoside
Uniqueness
4-Methyl-2-oxo-2H-1-benzopyran-7-yl tetradecanoate is unique due to its specific ester linkage with tetradecanoic acid, which imparts distinct physicochemical properties and biological activities. This ester linkage can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
66185-73-7 |
|---|---|
Fórmula molecular |
C24H34O4 |
Peso molecular |
386.5 g/mol |
Nombre IUPAC |
(4-methyl-2-oxochromen-7-yl) tetradecanoate |
InChI |
InChI=1S/C24H34O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-23(25)27-20-15-16-21-19(2)17-24(26)28-22(21)18-20/h15-18H,3-14H2,1-2H3 |
Clave InChI |
GXPBVRKZYNQZNS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


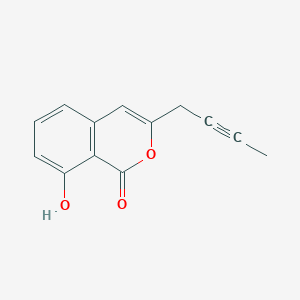
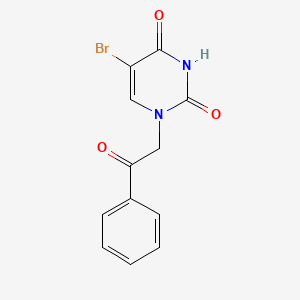


![4-[(Trimethylsilyl)oxy]butanal](/img/structure/B14474034.png)
